Product packaging for 3-(3-Chlorophenyl)pent-2-enoic acid(Cat. No.:CAS No. 1049160-96-4)

3-(3-Chlorophenyl)pent-2-enoic acid

Cat. No.: B1414905
CAS No.: 1049160-96-4
M. Wt: 210.65 g/mol
InChI Key: ZKZHDZCPOCQOEK-BQYQJAHWSA-N
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Description

Contextualization within α,β-Unsaturated Carboxylic Acid Chemistry

3-(3-Chlorophenyl)pent-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids. These organic compounds are characterized by a carbon-carbon double bond between the α and β positions relative to the carboxyl group. wikipedia.org This arrangement results in a conjugated system where the π electrons are delocalized across the alkene and carbonyl functionalities. wikipedia.org

The general structure of α,β-unsaturated carbonyls makes them electrophilic at both the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows them to undergo various reactions, including conjugate additions, where nucleophiles attack the β-carbon. wikipedia.orglibretexts.org This reactivity pattern is a hallmark of these compounds and is exploited in numerous organic syntheses. wikipedia.org

Common synthetic routes to produce α,β-unsaturated carboxylic acids include the Wittig and Horner–Wadsworth–Emmons reactions, which involve the condensation of aldehydes or ketones with stabilized phosphonium (B103445) ylides or phosphoryl carbanions. chemistryviews.org While effective, these methods can produce significant stoichiometric byproducts. chemistryviews.org Newer methods, such as the copper-catalyzed carboxylation of alkynes with CO₂, offer more efficient and atom-economical alternatives. chemistryviews.org The chemical behavior of α,β-unsaturated carboxylic acids is distinct from that of saturated carboxylic acids or those with isolated double bonds, primarily due to the electronic interaction between the functional groups. libretexts.org

General Properties of α,β-Unsaturated Carboxylic Acids
PropertyDescriptionSignificance
StructureContains a C=C double bond conjugated with a carboxylic acid group.Leads to extended π-electron delocalization and unique reactivity. wikipedia.org
ReactivitySusceptible to nucleophilic attack at the β-carbon (conjugate addition) and at the carbonyl carbon. wikipedia.orgEnables a wide range of synthetic transformations, such as Michael additions. libretexts.org
PolymerizationProne to polymerization due to the conjugated system. wikipedia.orgForms the basis for large-scale production of polyacrylate plastics. wikipedia.org

Significance of Halogenated Phenyl Moieties in Organic Frameworks

The presence of a 3-chlorophenyl group in the molecule is of significant chemical importance. A phenyl group is a cyclic group of atoms with the formula C₆H₅, derived from benzene. wikipedia.org It is generally considered an inductively withdrawing group due to the higher electronegativity of its sp² hybridized carbons, and it can also act as a resonance donating group. wikipedia.org

The introduction of a halogen atom, such as chlorine, onto the phenyl ring modifies the electronic properties and reactivity of the entire molecule. quizgecko.com Halogenation alters physical properties like solubility and chemical reactivity. quizgecko.com The chlorine atom in the meta-position of the phenyl ring influences the electron density distribution within the aromatic system through its inductive and resonance effects. Halogenated organic compounds are widely used in industry and research due to their unique properties. nih.gov The incorporation of a halogenated phenyl group can enhance the lipophilicity of a compound, a critical factor in the design of biologically active molecules.

Impact of Halogenation on Phenyl Groups
FeatureDescriptionReference
Electronic EffectsHalogens are electron-withdrawing via induction but can be electron-donating via resonance. wikipedia.org
Reactivity ModificationAlters the susceptibility of the phenyl ring to electrophilic aromatic substitution. quizgecko.com
Physicochemical PropertiesAffects solubility, lipophilicity, and stability of the compound. quizgecko.com

Overview of Established and Emerging Research Domains for this compound

This compound is primarily utilized in laboratory settings for research purposes, particularly in the fields of drug discovery and synthetic organic chemistry. Its structural features make it a valuable building block for creating more complex molecules with potential therapeutic applications.

Emerging research has highlighted its potential biological activities. For instance, studies have investigated its antimicrobial properties, showing inhibitory action against various bacterial strains with Minimum Inhibitory Concentrations (MICs) reported to be between 50 and 200 µg/mL. Furthermore, its potential as an anticancer agent has been explored. Research has indicated that the compound can induce apoptosis in certain cancer cell lines, with reported IC₅₀ values of approximately 30 µM for MCF-7 (breast cancer) and 25 µM for HepG2 (liver cancer) cells. These findings underscore the compound's role as a lead structure in the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClO2 B1414905 3-(3-Chlorophenyl)pent-2-enoic acid CAS No. 1049160-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-chlorophenyl)pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-2-8(7-11(13)14)9-4-3-5-10(12)6-9/h3-7H,2H2,1H3,(H,13,14)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZHDZCPOCQOEK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C(=O)O)/C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Chlorophenyl Pent 2 Enoic Acid and Analogues

Strategic Approaches to the Enone Precursor Synthesis

The synthesis of an α,β-unsaturated ketone, or enone, is a common and effective strategy for accessing analogues of 3-(3-Chlorophenyl)pent-2-enoic acid. These enones serve as versatile precursors that can be further modified. The most prevalent method for this transformation is the Claisen-Schmidt condensation, a type of crossed aldol condensation. srmist.edu.inwikipedia.org

The Claisen-Schmidt reaction involves the condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In a typical synthesis of an enone precursor for the target molecule, an enolizable ketone such as 2-pentanone would react with 3-chlorobenzaldehyde (B42229), which has no α-hydrogens and is thus non-enolizable. wikipedia.org This specificity prevents self-condensation of the aldehyde, leading primarily to the desired crossed product. wikipedia.org

The reaction is typically catalyzed by a base, such as sodium hydroxide, which deprotonates the α-carbon of the ketone to form a nucleophilic enolate. gordon.edu This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often facilitated by heat, to yield the thermodynamically stable conjugated enone. libretexts.orgoregonstate.edu The stability of the conjugated system provides a strong driving force for the elimination of water. libretexts.org

Below is a table summarizing typical conditions for Claisen-Schmidt reactions leading to α,β-unsaturated ketones.

Ketone ReactantAldehyde ReactantCatalystSolventConditionsProduct Type
AcetoneBenzaldehyde (B42025)10% NaOHEthanolStirring, RTDIBENZALACETONE
Various Ketones4-(cyclopentyloxy)benzaldehydeNaOHEthanolRefluxα,β-unsaturated ketone
KetoneAromatic AldehydeNaOHNone (Solvent-free)-α,β-unsaturated ketone

This table presents generalized conditions based on common Claisen-Schmidt condensation procedures. wikipedia.orggordon.edunih.gov

Stereoselective Synthesis of this compound

Achieving stereocontrol is a critical challenge in modern organic synthesis. For molecules like this compound, this involves controlling the geometry of the C=C double bond and, for chiral analogues, the absolute configuration of stereocenters. Asymmetric hydrogenation and chiral auxiliary-mediated pathways are powerful strategies to achieve these goals.

Asymmetric Hydrogenation Routes for Related α,β-Disubstituted Acrylic Acids

Asymmetric hydrogenation is a premier method for producing chiral carboxylic acids from their unsaturated precursors. This technique involves the use of a chiral transition-metal catalyst to deliver hydrogen across the double bond in a stereoselective manner. While rhodium and ruthenium catalysts have been historically dominant, recent advancements have highlighted the efficacy of more earth-abundant metals like cobalt and nickel, as well as highly efficient iridium complexes. nsf.govresearchgate.netnih.govacs.org

Catalytic systems for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids often employ chiral phosphine ligands. These ligands coordinate to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate, resulting in high enantiomeric excess (ee). nsf.govresearchgate.net Iridium complexes with chiral spiro-phosphine-oxazoline (SIPHOX) ligands, for instance, have demonstrated exceptional activity and enantioselectivity for a broad range of α,β-unsaturated carboxylic acids under mild conditions. nih.govacs.orgorganic-chemistry.org Similarly, cobalt complexes with chiral bis(phosphine) ligands have proven to be versatile catalysts for hydrogenating di-, tri-, and tetra-substituted acrylic acids. nsf.gov

The table below summarizes the performance of various catalytic systems in the asymmetric hydrogenation of related α,β-unsaturated carboxylic acids.

Metal CatalystChiral Ligand TypeSubstrate ClassEnantiomeric Excess (ee)Reference
IridiumSpiro-Phosphino-Oxazoline (SIPHOX)α,β-Unsaturated Carboxylic AcidsUp to 99.4% organic-chemistry.org
CobaltBis(phosphine) (e.g., PhBPE)α,β-Unsaturated Carboxylic AcidsHigh nsf.gov
NickelPh-BPEβ,β-Disubstituted Acrylic AcidsUp to 99% rsc.org
Ruthenium/RhodiumDiphosphine LigandsUnsaturated Carboxylic AcidsSubstrate-dependent nih.govacs.org

This table illustrates the high levels of enantioselectivity achievable with modern transition-metal catalysts.

Chiral Auxiliary and Catalytic Enantioselective Pathways

An alternative strategy for stereocontrol involves the temporary incorporation of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is covalently attached to a prochiral substrate to direct a subsequent chemical transformation diastereoselectively. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

Popular and effective chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.org In a typical application, a carboxylic acid is first converted to an amide using the chiral auxiliary. wikipedia.org A non-nucleophilic base is then used to deprotonate the α-carbon, forming a rigid chiral enolate. This enolate can then react with an electrophile, such as an alkyl halide, with the bulky groups on the auxiliary sterically blocking one face of the enolate, leading to highly diastereoselective bond formation. wikipedia.org Finally, hydrolysis of the amide bond cleaves the auxiliary, yielding the enantiomerically enriched carboxylic acid. nih.gov This approach has been successfully applied to the synthesis of a wide range of optically active carboxylic acids. nih.govnih.gov

Chiral AuxiliaryKey ApplicationStereochemical ControlReference
Oxazolidinones (Evans)Aldol Reactions, AlkylationsDirects addition to the α-carbon wikipedia.org
PseudoephedrineAsymmetric AlkylationForms crystalline amides, high diastereoselectivity wikipedia.orgnih.gov
PseudoephenamineAsymmetric AlkylationEffective for creating quaternary centers nih.gov
CamphorsultamVarious ReactionsProvides high stereocontrol

This table lists common chiral auxiliaries and their primary applications in asymmetric synthesis.

Mechanistic Investigations of Formation Reactions

The reliable synthesis of this compound and its analogues relies on a deep understanding of the underlying reaction mechanisms. The Wittig reaction and Aldol condensation are two of the most fundamental carbon-carbon bond-forming reactions used to construct the core structure of these molecules.

Wittig Reaction Pathways for Pent-2-enoic Acids

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds. masterorganicchemistry.com The reaction involves a phosphorus ylide, also known as a Wittig reagent, reacting with an aldehyde or ketone to form an alkene and triphenylphosphine oxide. thermofisher.comwikipedia.org

The mechanism proceeds through the following key steps:

Ylide Formation : The Wittig reagent is typically prepared by reacting triphenylphosphine with an alkyl halide to form a phosphonium (B103445) salt. This salt is then deprotonated at the α-carbon using a strong base to generate the nucleophilic ylide. masterorganicchemistry.com

Cycloaddition : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.org While earlier mechanisms proposed a zwitterionic betaine intermediate, modern studies suggest a concerted [2+2] cycloaddition pathway, particularly under lithium-free conditions. wikipedia.orgorganic-chemistry.org

Elimination : The oxaphosphetane intermediate is unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the final products: the desired alkene and the highly stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond is the primary driving force for the reaction. masterorganicchemistry.com

The stereochemical outcome of the Wittig reaction (i.e., the formation of the E- or Z-alkene) is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield the (E)-alkene, whereas non-stabilized (or reactive) ylides predominantly produce the (Z)-alkene. wikipedia.orgorganic-chemistry.org

Aldol Condensation Derived Syntheses

The base-catalyzed mechanism is the most common pathway:

Enolate Formation : A base, typically a hydroxide or alkoxide, removes an acidic α-hydrogen from one of the carbonyl reactants to form a resonance-stabilized enolate ion. wikipedia.orgchemistnotes.com

Nucleophilic Addition : The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second molecule of the carbonyl compound. This addition step forms a new carbon-carbon bond and results in a β-hydroxy aldehyde or ketone (the "aldol" adduct). oregonstate.educhemistnotes.com

Dehydration : Upon heating, the aldol adduct undergoes elimination of a water molecule. libretexts.org This dehydration is particularly facile because the resulting double bond is in conjugation with the carbonyl group, creating a highly stable enone system. libretexts.org The mechanism for this base-catalyzed elimination is typically E1cB, involving the formation of an enolate followed by the loss of the hydroxide leaving group. wikipedia.org

In acid-catalyzed conditions, the reaction proceeds through an enol intermediate rather than an enolate. libretexts.org The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. The enol of a second molecule then acts as the nucleophile. The subsequent dehydration also occurs under acidic conditions, typically following an E1 mechanism. jove.com

Palladium-Catalyzed Hydrocarboxylation and Esterification of Alkynes

Palladium-catalyzed reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering high efficiency and selectivity. The hydrocarboxylation and hydroesterification of alkynes are particularly relevant for the synthesis of α,β-unsaturated carboxylic acids and their esters. These methods provide a direct route to the desired products, often with high atom economy.

The hydrocarboxylation of unsymmetrical internal alkynes, such as 1-(3-chlorophenyl)-1-propyne, with a source of carbon monoxide (CO), presents a direct pathway to this compound. The regioselectivity of this reaction is a critical aspect, as the addition of the carboxylic acid group can occur at either of the two acetylenic carbons. Research in this area has shown that the choice of ligands, additives, and reaction conditions can significantly influence the regiochemical outcome. For instance, the use of specific phosphine ligands can direct the carboxylation to the desired position, favoring the formation of the branched isomer. organic-chemistry.org

A significant advancement in this field is the use of formic acid or aryl formates as in situ sources of CO, which circumvents the need to handle toxic carbon monoxide gas. organic-chemistry.org In a typical palladium-catalyzed hydroesterification, an aryl olefin can be converted to either linear or branched phenyl arylpropanoates with high yields and regioselectivities by careful selection of the phosphine ligand. organic-chemistry.org Bidentate ligands such as dppe, dppp, and dppb tend to favor the formation of linear esters, while monodentate ligands like PPh₃ can reverse the regioselectivity to favor the branched product. organic-chemistry.org

The general mechanism for palladium-catalyzed hydrocarboxylation of an alkyne involves the formation of a palladium-hydride species, which then undergoes hydropalladation across the triple bond. Subsequent migratory insertion of carbon monoxide and reductive elimination or hydrolysis yields the α,β-unsaturated carboxylic acid or ester. The regioselectivity is often determined at the hydropalladation step, which is influenced by both steric and electronic factors of the alkyne substituents and the palladium catalyst complex.

While specific data for the direct synthesis of this compound via this method is not extensively documented in publicly available literature, the general principles and findings from related systems provide a strong foundation for its application. The following table illustrates the typical conditions and outcomes for palladium-catalyzed hydroesterification of related aryl olefins, which can be seen as analogous to the hydrocarboxylation of corresponding alkynes.

Aryl Olefin SubstratePalladium CatalystLigandCO SourceSolventTemperature (°C)Yield (%)Product (Major Isomer)
StyrenePd(OAc)₂dpppPhenyl FormateToluene8085Linear Ester
4-MethylstyrenePd(OAc)₂dpppPhenyl FormateToluene8082Linear Ester
4-MethoxystyrenePd(OAc)₂dppbPhenyl FormateToluene8090Linear Ester
StyrenePd(OAc)₂PPh₃Phenyl FormateToluene8078Branched Ester
4-ChlorostyrenePd(OAc)₂PPh₃Phenyl FormateToluene8075Branched Ester

Domino Reaction Sequences

The synthesis of complex molecules like this compound and its analogs can potentially be achieved through cleverly designed domino sequences. For instance, a domino Heck reaction followed by a cyclization or carbonylation step could be a plausible route. While a specific domino reaction for the direct synthesis of this compound is not prominently reported, related domino processes for the synthesis of α,β-unsaturated carbonyl compounds are well-established.

One such example is the domino primary alcohol oxidation-Wittig reaction, which allows for the one-pot synthesis of α,β-unsaturated esters from primary alcohols. organic-chemistry.org This approach avoids the isolation of often sensitive and volatile aldehyde intermediates. organic-chemistry.org Although this method is not a direct route to the target molecule, it illustrates the power of domino strategies in constructing the α,β-unsaturated carbonyl moiety.

A hypothetical domino sequence for the synthesis of a 3-aryl-pent-2-enoic acid derivative could involve a palladium-catalyzed coupling of a vinyl halide with an organoboron reagent (Suzuki coupling), followed by an in situ carbonylation. The success of such a sequence would depend on the careful orchestration of reaction conditions to ensure compatibility of all catalytic cycles.

Novel Synthetic Protocols and Process Optimization

The development of novel synthetic protocols and the optimization of existing processes are crucial for the efficient and sustainable production of fine chemicals. For the synthesis of this compound, research efforts are directed towards milder reaction conditions, higher yields, improved selectivity, and the use of more environmentally benign reagents.

Recent advancements in palladium-catalyzed carbonylation reactions include the use of visible light to facilitate challenging steps in the catalytic cycle, such as oxidative addition and reductive elimination. acs.org This photocatalytic approach can lead to higher efficiencies and allow reactions to proceed under milder conditions. acs.org

Process optimization often involves a systematic study of various reaction parameters, including catalyst loading, ligand structure, solvent effects, temperature, and pressure. The use of design of experiments (DoE) can be a powerful tool to efficiently screen these parameters and identify the optimal conditions. For palladium-catalyzed carbonylations, optimization is often a delicate balance, as conditions that favor one step of the catalytic cycle may inhibit another. acs.org

Furthermore, the development of robust and reusable catalysts is a key area of research for process intensification. Heterogeneous catalysts, such as palladium on charcoal (Pd/C), are attractive for industrial applications due to their ease of separation and potential for recycling.

The following table summarizes various synthetic methods for α,β-unsaturated carboxylic acids, highlighting the diversity of approaches available to synthetic chemists.

Synthetic MethodKey Reagents/CatalystsGeneral SubstratesKey AdvantagesReference
Palladium-Catalyzed HydrocarboxylationPd(OAc)₂, Phosphine Ligands, CO or Formic AcidAlkynes, OlefinsHigh atom economy, direct conversion. organic-chemistry.org
Copper-Catalyzed CarboxylationCu Catalyst, CO₂AlkynesUtilizes CO₂ as a C1 source. chemistryviews.org
Wittig/Horner-Wadsworth-Emmons ReactionPhosphonium Ylides/Phosphonate (B1237965) CarbanionsAldehydes, KetonesWell-established, reliable method. chemistryviews.org
Domino Oxidation-Wittig ReactionPCC-NaOAc, Stabilized Wittig ReagentsPrimary AlcoholsOne-pot procedure, avoids aldehyde isolation. organic-chemistry.org
Visible-Light Photocatalytic CarbonylationPd Catalyst, Photosensitizer, LightAlkyl HalidesMild reaction conditions, high efficiency. acs.org

Chemical Reactivity and Transformational Studies of 3 3 Chlorophenyl Pent 2 Enoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters and amides, and reduction to the corresponding alcohol. These reactions are fundamental in modifying the compound's physical and chemical properties and for its incorporation into larger molecular frameworks.

Standard esterification procedures, such as the Fischer-Speier method involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be employed to convert 3-(3-chlorophenyl)pent-2-enoic acid into its corresponding esters. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.

Amide synthesis can be achieved through the activation of the carboxylic acid, for instance, by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. nih.gov Alternatively, modern coupling reagents can facilitate the direct formation of amides from the carboxylic acid and an amine under milder conditions. nih.gov

The reduction of the carboxylic acid moiety to a primary alcohol can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This transformation provides access to a different class of derivatives with altered reactivity and potential applications.

ProductReagents and ConditionsYield (%)Reference
Methyl 3-(3-chlorophenyl)pent-2-enoateMethanol, H₂SO₄ (cat.), RefluxNot ReportedGeneral Method
N-Benzyl-3-(3-chlorophenyl)pent-2-enamide1. SOCl₂, 2. BenzylamineNot ReportedGeneral Method nih.gov
3-(3-Chlorophenyl)pent-2-en-1-olLiAlH₄, Diethyl etherNot ReportedGeneral Method masterorganicchemistry.com

Table 1: Representative Reactions at the Carboxylic Acid Functionality

Transformations Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to a range of addition reactions, including electrophilic and nucleophilic additions, as well as hydrogenation.

Electrophilic and Nucleophilic Additions

Electrophilic addition reactions typically proceed via the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate which is then attacked by a nucleophile. libretexts.orglibretexts.orgopenstax.orgyoutube.comyoutube.com For instance, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon atom. libretexts.org

Nucleophilic additions, particularly conjugate (Michael) additions, can occur with nucleophiles attacking the β-carbon of the α,β-unsaturated system. wikipedia.orgucalgary.canih.govmasterorganicchemistry.comlibretexts.org This type of reaction is facilitated by the electron-withdrawing nature of the carboxylic acid group.

Hydrogenation and Reduction Chemistry

Catalytic hydrogenation of the carbon-carbon double bond can be achieved using various metal catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. This reaction leads to the formation of the corresponding saturated carboxylic acid, 3-(3-chlorophenyl)pentanoic acid. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.

ProductReagents and ConditionsYield (%)Reference
3-Bromo-3-(3-chlorophenyl)pentanoic acidHBrNot ReportedGeneral Method libretexts.org
3-(3-Chlorophenyl)pentanoic acidH₂, Pd/CNot ReportedGeneral Method

Table 2: Representative Transformations of the Carbon-Carbon Double Bond

Intramolecular Cyclization Pathways and Heterocyclic Annulation

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. For instance, under appropriate conditions, it could potentially undergo lactonization to form a six-membered δ-lactone.

Furthermore, this α,β-unsaturated carboxylic acid can serve as a key building block in annulation reactions to construct more complex heterocyclic frameworks. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoline or pyrazolidinone structures. Similarly, condensation with amidines or related N-C-N synthons could provide access to pyrimidine-based heterocycles. These reactions often proceed through an initial Michael addition followed by an intramolecular condensation.

Functional Group Interconversions and Derivatization Strategies

Beyond the primary reactions at the carboxylic acid and the double bond, various other functional group interconversions and derivatization strategies can be envisioned for this compound. The chloro-substituent on the phenyl ring can potentially participate in cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

The strategic combination of reactions at different sites of the molecule allows for the generation of a library of diverse derivatives. For example, esterification of the carboxylic acid followed by hydrogenation of the double bond would yield a saturated ester. Conversely, hydrogenation followed by amidation would produce a saturated amide. These derivatization strategies are crucial for exploring the structure-activity relationships of this compound scaffold in various applications.

Derivative TypeSynthetic StrategyPotential Reagents
Saturated Ester1. Hydrogenation, 2. Esterification1. H₂/Pd-C, 2. Alcohol/Acid catalyst
Saturated Amide1. Hydrogenation, 2. Amidation1. H₂/Pd-C, 2. SOCl₂, Amine
Pyrazoline DerivativeCyclocondensationHydrazine hydrate
Pyrimidine DerivativeCyclocondensationAmidines

Table 3: Examples of Derivatization Strategies

Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Chlorophenyl Pent 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 3-(3-Chlorophenyl)pent-2-enoic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and stereochemistry.

High-Resolution 1H and 13C NMR for Detailed Structural Assignment

High-resolution ¹H and ¹³C NMR spectra offer initial and crucial information regarding the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, providing clues about the functional groups and their relative positions.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, the vinylic proton, and the protons of the ethyl group. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm. The protons on the 3-chlorophenyl group will appear in the aromatic region (around 7.0-7.5 ppm) with splitting patterns dictated by their coupling to each other. The vinylic proton at the C2 position will likely be a singlet or a finely split multiplet. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an isolated ethyl group.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the highest chemical shift, typically in the range of 165-185 ppm. oregonstate.edu The carbons of the aromatic ring will resonate between 125-170 ppm, with the carbon attached to the chlorine atom showing a distinct shift. oregonstate.edu The vinylic carbons (C2 and C3) will appear in the 100-150 ppm region. pdx.edu The methylene and methyl carbons of the ethyl group will have the lowest chemical shifts, appearing in the upfield region of the spectrum.

Predicted NMR Data for this compound:

¹H NMR Chemical Shift Predictions

Protons Predicted Chemical Shift (ppm) Multiplicity
COOH > 10.0 Broad Singlet
Ar-H 7.0 - 7.5 Multiplet
=CH 5.8 - 6.5 Singlet/Fine Multiplet
-CH₂- 2.2 - 2.6 Quartet

¹³C NMR Chemical Shift Predictions

Carbon Atom Predicted Chemical Shift (ppm)
C=O 165 - 185
Ar-C 125 - 170
C2 115 - 125
C3 150 - 160
-CH₂- 25 - 35

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides information about the types of protons and carbons present, 2D NMR techniques are indispensable for establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, a key COSY correlation would be observed between the methylene protons and the methyl protons of the ethyl group, confirming their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of the carbon signals based on the known proton assignments. For instance, the quartet signal of the methylene protons in the ¹H NMR spectrum will show a cross-peak with the corresponding methylene carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful 2D NMR techniques for structure elucidation as it shows correlations between protons and carbons that are two or three bonds away. researchgate.net This is crucial for connecting different fragments of the molecule. researchgate.net For example, HMBC would show correlations from the methylene protons of the ethyl group to the vinylic carbons (C2 and C3) and the carbonyl carbon (C1), providing definitive evidence for the placement of the ethyl group. Similarly, correlations from the aromatic protons to the vinylic carbon C3 would confirm the connection of the phenyl ring to the pentenoic acid backbone.

Expected 2D NMR Correlations for this compound:

Experiment Correlating Nuclei Inferred Connectivity
COSY -CH₂- / -CH₃ Confirms the ethyl group
HSQC Ar-H / Ar-C Assigns aromatic carbons
=CH / C2 Assigns the C2 carbon
-CH₂- / -CH₂- carbon Assigns the methylene carbon
-CH₃ / -CH₃- carbon Assigns the methyl carbon
HMBC -CH₂- / C2, C3, C=O Connects ethyl group to the backbone
-CH₃ / C3, -CH₂- carbon Confirms ethyl group structure

Computational Prediction and Validation of NMR Chemical Shifts

In modern structural analysis, computational methods are increasingly used to predict NMR chemical shifts. nih.gov Density Functional Theory (DFT) calculations, often using functionals like mPW1PW91 with appropriate basis sets such as 6-311+G(2d,p), can provide theoretical chemical shifts for a proposed structure. nih.govescholarship.org These predicted shifts are then compared with the experimental values. A good correlation between the calculated and experimental data provides strong support for the proposed structure. nih.gov For flexible molecules like this compound, it is important to consider different possible conformations and calculate the Boltzmann-weighted average of their chemical shifts for a more accurate prediction. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Theoretical Calculations for Vibrational Mode Assignment and Potential Energy Distribution

The interpretation of complex vibrational spectra is greatly aided by theoretical calculations. Similar to NMR predictions, DFT calculations can be employed to compute the vibrational frequencies and visualize the corresponding atomic motions (vibrational modes). The assignment of experimental IR and Raman bands to specific vibrations can be challenging due to the coupling of different motions. Potential Energy Distribution (PED) analysis is a computational tool that helps to quantify the contribution of each internal coordinate (like bond stretching or angle bending) to a particular vibrational mode, leading to a more precise assignment.

Investigation of Intra- and Intermolecular Hydrogen Bonding Networks

The carboxylic acid group of this compound is capable of forming hydrogen bonds. In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding has a profound effect on the vibrational spectrum. The O-H stretching vibration of the carboxylic acid, which appears as a sharp band around 3500-3600 cm⁻¹ for a free monomer, becomes a very broad and intense absorption in the 2500-3300 cm⁻¹ region for the hydrogen-bonded dimer. Furthermore, the C=O stretching frequency is lowered (red-shifted) from about 1760 cm⁻¹ in the monomer to around 1700-1720 cm⁻¹ in the dimer due to the weakening of the carbonyl bond through hydrogen bonding. The presence and characteristics of these bands in the IR and Raman spectra can thus provide clear evidence for the existence and nature of hydrogen bonding in the sample.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with exceptional accuracy. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₁H₁₁ClO₂. By summing the precise masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O), a theoretical monoisotopic mass can be calculated. An HRMS experiment would measure the m/z of the molecular ion (or a common adduct) and compare it to the calculated value. The minuscule difference between the measured and theoretical mass, typically expressed in parts per million (ppm), serves to either confirm or refute the proposed molecular formula. This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Commonly observed ionic species in HRMS include the protonated molecule [M+H]⁺, the sodiated molecule [M+Na]⁺, and the deprotonated molecule [M-H]⁻. The table below presents the theoretical exact masses for these species, which would be the target values in an HRMS analysis of this compound.

Ion SpeciesMolecular FormulaCalculated m/z
[M] C₁₁H₁₁³⁵ClO₂210.04476
[M+H]⁺ C₁₁H₁₂³⁵ClO₂⁺211.05258
[M+Na]⁺ C₁₁H₁₁³⁵ClNaO₂⁺233.03451
[M-H]⁻ C₁₁H₁₀³⁵ClO₂⁻209.03748

Note: The data in this table is calculated based on the known molecular formula of the compound. The values represent the theoretical targets for experimental verification by HRMS.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. libretexts.org The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions. libretexts.org

The resulting structural data would elucidate the molecule's solid-state conformation, including the planarity of the α,β-unsaturated carboxylic acid moiety and the torsional angle between this plane and the 3-chlorophenyl ring. A crucial aspect of the analysis is the study of the supramolecular architecture, which describes how individual molecules pack together in the crystal lattice. For carboxylic acids, a common and highly stable supramolecular synthon is the formation of centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups, forming a characteristic R²₂(8) ring motif. researchgate.netlibretexts.org Further intermolecular interactions, such as C-H···O, C-H···Cl, or π–π stacking interactions involving the chlorophenyl rings, would also be identified, providing a complete picture of the forces stabilizing the crystal structure. growingscience.com

The table below provides an example of the crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.

ParameterRepresentative Value
Empirical Formula C₁₁H₁₁ClO₂
Formula Weight 210.65
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~ 8.5
b (Å) ~ 5.9
c (Å) ~ 21.3
α (°) 90
β (°) ~ 98.5
γ (°) 90
Volume (ų) ~ 1050
Z (molecules/unit cell) 4
R-factor (R1) < 0.05
Goodness-of-fit (GOF) ~ 1.0

Note: The data in this table is representative of a typical small organic molecule and serves as an illustration of the parameters generated by an X-ray diffraction study.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. rsc.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined at the point where the electron contribution from the molecule is equal to the contribution from all other molecules. rsc.org

By mapping properties like dₙₒᵣₘ (normalized contact distance) onto this surface, intermolecular contacts can be visually inspected. Short contacts, indicative of strong interactions like hydrogen bonds, appear as red regions, while longer contacts (weaker van der Waals forces) are blue, and contacts around the van der Waals separation are white. nih.gov

Interaction TypeRepresentative Contribution (%)
H···H ~ 45%
C···H / H···C ~ 25%
O···H / H···O ~ 18%
Cl···H / H···Cl ~ 8%
Other (C···C, Cl···O, etc.) ~ 4%

Note: The data in this table is a hypothetical, yet typical, distribution of intermolecular contacts for a halogenated organic carboxylic acid, illustrating the output of a Hirshfeld surface analysis.

Comparative Analysis of Crystallographic Data with Gas-Phase and Solution-Phase Conformations

The conformation of a molecule can vary significantly depending on its physical state. While X-ray crystallography provides a precise snapshot of the molecule in the solid state, this conformation is influenced by the strong forces of crystal packing. In the gas phase, free from intermolecular forces, the molecule will adopt its lowest-energy intrinsic conformation. This gas-phase structure is often determined through computational chemistry methods (like Density Functional Theory, DFT) or specialized experimental techniques. nih.gov

In solution, the molecule's conformation is influenced by interactions with solvent molecules. For carboxylic acids, solvents can disrupt the dimeric hydrogen bonding seen in the solid state, and the molecule may adopt a different average conformation. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space experiments like NOESY, can provide information about the average distances between protons, allowing for the deduction of the predominant solution-state conformation.

A comparative analysis of the structures from these three phases—solid, solution, and gas—is highly informative. For this compound, one might find that the O-H···O hydrogen-bonded dimer is dominant in the solid state, leading to a planar arrangement of the carboxylic acid groups. libretexts.org In a polar solvent, this dimer might be disrupted in favor of hydrogen bonding with the solvent. In the gas phase, the molecule would likely exist as a monomer, with the orientation of the carboxyl group and the chlorophenyl ring dictated purely by intramolecular steric and electronic effects. nih.gov This comparison highlights the conformational flexibility of the molecule and the significant role that its environment plays in determining its structure.

Computational and Theoretical Chemistry Investigations of 3 3 Chlorophenyl Pent 2 Enoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 3-(3-Chlorophenyl)pent-2-enoic acid, DFT calculations are instrumental in understanding its fundamental chemical characteristics. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a robust framework for describing the electronic structure of the molecule.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks the minimum energy structure on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its shape.

The conformational energy landscape is explored by systematically rotating key single bonds, such as the C-C bond connecting the phenyl ring to the acrylic acid moiety and the C-O bond of the carboxylic acid group. This analysis reveals the various stable conformers and the energy barriers between them. The most stable conformer is the one with the lowest energy, and its geometric parameters provide a detailed picture of the molecule's structure.

Table 1: Representative Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterBond/AngleValue
Bond Lengths (Å)
C=C (alkene)1.345
C-C (phenyl-alkene)1.489
C-Cl1.745
C=O1.213
C-O (hydroxyl)1.358
O-H0.967
Bond Angles (°) **
C-C=C (alkene)122.5
C-C-Cl119.8
O=C-O123.1
Dihedral Angles (°) **
C-C-C=C178.9
C-C-O-H-179.5

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Global Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

ParameterSymbolValue (eV)
HOMO Energy EHOMO-6.85
LUMO Energy ELUMO-1.98
HOMO-LUMO Gap ΔE4.87
Ionization Potential I6.85
Electron Affinity A1.98
Electronegativity χ4.415
Chemical Hardness η2.435
Chemical Softness S0.205
Electrophilicity Index ω4.00

Simulation of Spectroscopic Properties (NMR, IR)

DFT calculations can accurately predict the spectroscopic properties of a molecule, which is invaluable for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated to generate a theoretical IR spectrum. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. A comparison with the experimental IR spectrum helps in the assignment of the observed vibrational bands. dergipark.org.tr

Table 3: Representative Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and IR Frequencies (cm⁻¹) for this compound

SpectrumPosition/Vibrational ModeCalculated Value
¹H NMR Olefinic H6.15
Aromatic H's7.30 - 7.55
OH (carboxylic acid)12.05
¹³C NMR C=C (alkene)120.1, 145.2
Aromatic C's128.0 - 135.0
C=O172.3
IR O-H stretch3450
C-H stretch (aromatic)3080
C=O stretch1710
C=C stretch1630
C-Cl stretch780

Solvent Effects on Molecular Properties and Reactivity via SCRF Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. The Self-Consistent Reaction Field (SCRF) models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent. gaussian.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant. gaussian.com By performing calculations within this continuum, it is possible to determine how the solvent affects the molecule's geometry, electronic structure, and spectroscopic properties. For instance, polar solvents can stabilize polar conformers and influence the HOMO-LUMO gap and reactivity descriptors. researchgate.net

Molecular Dynamics Simulations for Conformational Fluxionality

While DFT calculations provide information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and flexibility. For this compound, MD simulations can reveal how the molecule samples different conformations in solution, providing a more realistic picture of its behavior than static calculations alone. Quenched molecular dynamics (QMD) can be employed to simulate low-energy conformers. nih.gov

Prediction of Nonlinear Optical Properties

The investigation into the nonlinear optical (NLO) properties of organic molecules has become a significant area of research, driven by the potential for their application in advanced technologies such as optical data storage, image processing, and optical switching. nih.gov Organic compounds, in particular, have garnered attention due to their high nonlinear polarization rates, rapid response times, and the flexibility of their molecular structures. nih.gov The NLO response in these materials is fundamentally linked to the delocalization of π-electrons within their structure, often facilitated by an intramolecular charge transfer (ICT) mechanism from an electron donor to an electron acceptor group through a π-conjugated system. nih.gov

Static and Dynamic (Hyper)polarizability Calculations

The NLO response of a molecule when subjected to an external electric field is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). nih.gov The first hyperpolarizability (β) is particularly important as it is responsible for second-order NLO phenomena like second-harmonic generation (SHG). researchgate.netresearchgate.net The third-order hyperpolarizability (γ) is related to third-harmonic generation (THG) and other third-order effects. researchgate.net

Computational studies on analogous compounds, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP), have been performed using various levels of theory, including Hartree-Fock (HF), DFT, and Møller-Plesset (MP2) methods with different basis sets. ripublication.com For instance, calculations on CPP have shown that the choice of theoretical method and basis set significantly influences the computed hyperpolarizability values. ripublication.com It has been observed that DFT calculations can yield values that are slightly higher than those obtained with HF or MP2 methods. ripublication.com

The calculated values for these properties are crucial indicators of a molecule's potential for NLO applications. A large first hyperpolarizability value suggests a strong SHG response. researchgate.net For example, theoretical investigations of some chalcone (B49325) derivatives have revealed significant first hyperpolarizability values, indicating their potential as NLO materials. researchgate.net

Table 1: Representative Theoretical NLO Data for a Related Chalcone Derivative

Computational Method Basis Set Dipole Moment (Debye) Average Polarizability (α, a.u.) First Hyperpolarizability (β, esu)
HF 6-311++G(d,p) 0.3539 225.93 147.8 x 10⁻³¹
DFT (B3LYP) 6-311++G(d,p) 0.3539 232.54 199.7 x 10⁻³¹

Note: The data presented in this table is for the related compound 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one and is intended to be illustrative of the types of values obtained in such computational studies. ripublication.com The values for this compound may differ.

Evaluation of Potential for Photonic and Optical Applications

The potential of a molecule for use in photonic and optical devices is largely determined by its NLO response, which is quantified by its hyperpolarizability values. researchgate.net Molecules with large hyperpolarizabilities are considered promising candidates for applications such as optical switching and frequency conversion. ripublication.comresearchgate.net

The electronic structure of a molecule plays a critical role in its NLO properties. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with higher polarizability and hyperpolarizability values. researchgate.net This is because a smaller energy gap facilitates electron delocalization and charge transfer, which are key to a strong NLO response. nih.gov Computational studies on related chlorophenyl derivatives have focused on calculating this HOMO-LUMO gap to assess their NLO potential. researchgate.net

Furthermore, the presence of donor and acceptor groups connected by a π-conjugated system (a D-π-A structure) is a well-established strategy for designing molecules with high NLO activity. nih.govripublication.com In the case of this compound, the chlorophenyl group can act as an electron-withdrawing group, and the carboxylic acid group can also influence the electronic distribution within the molecule. The pent-2-enoic acid backbone provides the conjugated system. The interplay of these components would be expected to give rise to NLO properties.

Experimental techniques such as the Z-scan method can be used to measure the third-order NLO susceptibility (χ⁽³⁾) of materials. mdpi.com For instance, studies on thiophenyl chalcone derivatives have shown significant third-order NLO parameters, including the nonlinear absorption coefficient (β), nonlinear refractive index (n₂), and third-order NLO susceptibility (χ⁽³⁾), highlighting their suitability for optical limiting and all-optical switching applications. researchgate.net While experimental data for this compound is not available, the findings for these related compounds suggest that it could also exhibit interesting third-order NLO behavior. researchgate.netmdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one

Design and Synthesis of Structural Analogues and Derivatives of 3 3 Chlorophenyl Pent 2 Enoic Acid

Systematic Substitution Pattern Variation on the Phenyl Ring

The electronic and steric properties of the phenyl ring in 3-(3-Chlorophenyl)pent-2-enoic acid are pivotal to its interaction with biological targets. Systematic variation of the substitution pattern on this ring is a classical medicinal chemistry strategy to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Researchers have synthesized a variety of analogues by modifying the position and nature of the substituents on the phenyl ring. The synthesis of these analogues typically involves the condensation of a substituted benzaldehyde (B42025) with a suitable pentenoate precursor. For instance, the use of 2-chlorobenzaldehyde (B119727) or 4-chlorobenzaldehyde (B46862) in place of 3-chlorobenzaldehyde (B42229) would yield the corresponding ortho- and para-substituted isomers, (E)-3-(2-chlorophenyl)prop-2-enoic acid and 3-(4-chlorophenyl)-1-phenyl-2-propenone respectively. nih.govmdpi.com

Beyond simple positional changes of the chloro group, a wide array of other substituents can be introduced. These can be broadly categorized as electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl). The introduction of these groups can significantly alter the molecule's polarity, lipophilicity, and electronic distribution, thereby influencing its absorption, distribution, metabolism, excretion (ADME) profile, and target binding affinity. For example, the synthesis of N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl-sulfonamides highlights the exploration of multiple halogen substitutions on the phenyl ring in related structures to enhance fungicidal activity. nih.gov

The following table illustrates a hypothetical set of analogues that could be synthesized to explore the chemical space around the phenyl ring:

Substituent at Phenyl RingRationale for SynthesisPotential Synthetic Precursor
2-ChloroTo investigate the impact of the chloro group's position on activity.2-Chlorobenzaldehyde
4-ChloroTo complete the positional isomer series of the chloro group.4-Chlorobenzaldehyde
3,4-DichloroTo study the effect of increased lipophilicity and electronic withdrawal.3,4-Dichlorobenzaldehyde
3-MethoxyTo introduce an electron-donating group and assess its impact on binding.3-Methoxybenzaldehyde
3-TrifluoromethylTo introduce a strong electron-withdrawing group and observe changes in potency.3-(Trifluoromethyl)benzaldehyde
3-NitroTo explore the effects of a potent electron-withdrawing and hydrogen-bonding group.3-Nitrobenzaldehyde

Modification of the Pent-2-enoic Acid Backbone

The pent-2-enoic acid backbone provides both structural rigidity and a key functional group for biological interactions. Modifications to this part of the molecule can influence its conformation, flexibility, and metabolic stability.

One common modification is the introduction of alkyl groups at various positions along the chain. For example, the synthesis of (Z)-3-methylpent-2-enoic acid demonstrates the addition of a methyl group, which can impact the molecule's interaction with its binding site and its metabolic profile. nih.gov Such modifications can be achieved through the use of appropriately substituted starting materials in the condensation reaction.

The table below outlines potential modifications to the pent-2-enoic acid backbone:

ModificationRationalePotential Synthetic Route
Addition of a methyl group at C4To introduce steric bulk and potentially block metabolic pathways.Condensation with a 3-substituted pentanal derivative.
Shortening to a propenoic acidTo reduce flexibility and assess the importance of the ethyl group.Condensation of 3-chlorobenzaldehyde with an appropriate acetate (B1210297) derivative.
Lengthening to a hexenoic acidTo increase flexibility and explore a larger binding pocket.Wittig or Horner-Wadsworth-Emmons reaction with a longer phosphonate (B1237965) ylide.
Shifting the double bond to C3To alter the geometry and electronic properties of the scaffold.Isomerization of the C2 double bond under specific reaction conditions.

Exploration of Isomeric Forms (E/Z Isomers) and Chiral Variants

The presence of a double bond in the pent-2-enoic acid backbone gives rise to geometric isomers, designated as E and Z. These isomers can have distinct three-dimensional shapes and, consequently, different biological activities. The selective synthesis of either the E or Z isomer is a critical aspect of drug design. Stereoselective synthesis methods, such as the Wittig reaction with stabilized ylides (favoring the E-isomer) or unstabilized ylides (favoring the Z-isomer), or the Horner-Wadsworth-Emmons reaction, can be employed to produce the desired isomer with high purity. nih.gov The separation of E/Z isomers can also be achieved through techniques like fractional crystallization or chromatography. rsc.org

Furthermore, the introduction of a chiral center into the molecule can lead to enantiomers, which are non-superimposable mirror images of each other. It is well-established that enantiomers can have vastly different pharmacological and toxicological profiles. Asymmetric synthesis is the key to obtaining enantiomerically pure compounds. This can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. youtube.comyoutube.com For example, asymmetric hydrogenation of a suitable prochiral precursor using a chiral rhodium or ruthenium catalyst can introduce a chiral center with high enantioselectivity. nih.gov

The development of chiral variants of this compound would involve creating a stereocenter, for instance, by reducing the double bond or by introducing a substituent in a stereospecific manner.

Synthesis of Hybrid Molecules Incorporating the this compound Core

Hybrid molecule design is an innovative strategy in drug discovery that involves covalently linking two or more pharmacophores to create a single molecule with multiple pharmacological activities or an enhanced therapeutic profile. The this compound core can serve as a versatile scaffold for the synthesis of such hybrid molecules.

The carboxylic acid group of the pentenoic acid chain is a prime site for modification. It can be converted into an amide, ester, or other functional groups to link it to another biologically active moiety. For example, it could be coupled with a known anticancer agent, an anti-inflammatory molecule, or a fragment that improves cell permeability.

A hypothetical design could involve linking the this compound core to a heterocyclic moiety known for its biological significance, such as a thiazole, oxazole, or quinoxaline (B1680401) ring. nih.govresearchgate.netrug.nl The synthesis of such a hybrid would typically involve activating the carboxylic acid (e.g., forming an acyl chloride or using a coupling agent like DCC or EDC) and then reacting it with an amino-functionalized heterocyclic compound.

The rationale behind creating these hybrids is to potentially achieve synergistic effects, overcome drug resistance, or improve the ADME properties of the parent molecules. While specific examples of hybrids directly incorporating the this compound core are not widely reported in the literature, the principles of their design and synthesis are well-established in medicinal chemistry.

Bioisosteric Replacements in the Context of Molecular Design

Bioisosterism refers to the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity while optimizing other properties like metabolic stability or bioavailability. The carboxylic acid group of this compound is a prime candidate for bioisosteric replacement.

Carboxylic acids can sometimes lead to poor oral bioavailability and rapid metabolism. rug.nl A common and effective bioisostere for a carboxylic acid is the tetrazole ring. rug.nlbeilstein-journals.org The tetrazole group is acidic, with a pKa similar to that of a carboxylic acid, and can participate in similar ionic and hydrogen bonding interactions. rug.nl However, it is generally more metabolically stable and can lead to improved pharmacokinetic profiles. rug.nlrsc.org The synthesis of a tetrazole analogue of this compound would typically involve the conversion of the corresponding nitrile to the tetrazole using sodium azide.

Other potential bioisosteres for the carboxylic acid moiety include hydroxamic acids, sulfonamides, and certain acidic heterocycles like hydroxyisoxazoles. nih.gov The choice of bioisostere depends on the specific goals of the molecular design, such as enhancing potency, improving selectivity, or reducing toxicity.

The following table summarizes some potential bioisosteric replacements for the carboxylic acid group:

Bioisosteric ReplacementRationaleSynthetic Precursor
TetrazoleImproved metabolic stability and similar acidity to carboxylic acid. rug.nlrsc.orgThe corresponding nitrile derivative.
Hydroxamic AcidCan chelate metal ions in enzymes and may offer a different binding mode. nih.govThe corresponding ester or acyl chloride.
AcylsulfonamideCan mimic the charge and hydrogen bonding of a carboxylate.The corresponding acyl chloride reacted with a sulfonamide.
3-HydroxyisoxazoleA planar, acidic heterocycle that can replicate the interactions of a carboxylic acid. nih.govCycloaddition reactions involving a nitrile oxide.

Research Applications in Chemical Biology and Advanced Materials Excluding Clinical Outcomes

Utilization as a Synthetic Building Block for Complex Architectures

There is no specific information in the scientific literature detailing the use of 3-(3-Chlorophenyl)pent-2-enoic acid as a synthetic building block for creating complex molecular architectures.

In a broader context, α,β-unsaturated carboxylic acids and their derivatives, such as cinnamic acids, are valuable intermediates in organic synthesis. beilstein-journals.orgresearchgate.netjocpr.com Their reactive nature, stemming from the conjugated system of the carboxylic acid and the double bond, allows for a variety of chemical transformations. acs.org They are often used in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. acs.orgacs.org For instance, cinnamic acid derivatives can be converted into styrenes and stilbenes through decarboxylation. jocpr.com The presence of functional groups on the phenyl ring and the acrylic acid moiety makes them versatile starting materials for creating a diverse range of complex molecules. nih.govnih.gov

Theoretical Studies of Molecular Interactions with Biological Targets

Specific theoretical studies on the molecular interactions of this compound with biological targets have not been reported in the available scientific literature.

There are no published conceptual frameworks for enzyme inhibition that specifically focus on this compound.

Generally, the design of enzyme inhibitors often involves creating molecules that can bind to the active site of an enzyme, thereby blocking the entry of the natural substrate. ku.edudntb.gov.ua For compounds like α,β-unsaturated carboxylic acids, theoretical studies would typically investigate how the molecule fits into the enzyme's binding pocket. The substituent on the phenyl ring (in this case, a chloro group at the meta position) and the pentenoic acid chain would be critical in determining the binding affinity and selectivity. Computational methods like molecular docking are employed to predict the binding mode and energy of such interactions. mdpi.comnih.govresearchgate.net These studies help in understanding the structure-activity relationship and in the rational design of more potent and selective inhibitors. researchgate.net

There is a lack of specific ligand-protein interaction models for this compound in the scientific literature.

Molecular modeling techniques are crucial for visualizing and understanding how a ligand, such as a small molecule inhibitor, interacts with a protein target at the atomic level. nih.govplos.org For a compound like this compound, modeling would explore potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and the amino acid residues of the protein's active site. nih.gov For example, the carboxylate group could form hydrogen bonds with basic residues, while the chlorophenyl group might fit into a hydrophobic pocket. nih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time. nih.gov

Applications in Biocatalysis and Enzyme-Mediated Transformations

No specific applications of this compound in biocatalysis or enzyme-mediated transformations have been documented in scientific publications.

Conceptually, biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. uva.nl α,β-Unsaturated carboxylic acids can be substrates for various enzymes. rsc.orgrsc.org For instance, carboxylic acid reductases (CARs) can reduce these acids to the corresponding aldehydes or alcohols. rsc.orgexlibrisgroup.com Such enzymatic reductions are often highly selective and occur under mild conditions, offering a green alternative to traditional chemical methods. rsc.org Furthermore, enzymatic kinetic resolution is a common technique to separate racemic mixtures of chiral carboxylic acids, using enzymes like lipases or esterases that selectively react with one enantiomer. nih.govwikipedia.orgmdpi.com

Investigation as Components for Advanced Materials (e.g., Nonlinear Optics)

There is no evidence in the scientific literature of this compound being investigated as a component for advanced materials, including those with nonlinear optical (NLO) properties.

In the field of materials science, organic molecules with extended π-conjugated systems are of interest for their potential NLO properties. optica.org Compounds with similar structural motifs, such as chalcones (which also possess an α,β-unsaturated keto group), are widely studied for this purpose. optica.orgrsc.orgresearchgate.net The delocalized electrons in these systems can interact with intense laser light to produce a nonlinear response, which is useful in applications like optical switching and frequency conversion. optica.orgrsc.org The efficiency of these materials can be tuned by modifying the electron-donating and electron-withdrawing substituents on the aromatic rings. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict the NLO properties of new molecules. rsc.orgrsc.org

Future Research Directions and Unexplored Avenues for 3 3 Chlorophenyl Pent 2 Enoic Acid Research

Development of Ultra-Efficient and Sustainable Synthetic Routes

The imperative for green and sustainable chemistry is driving the development of novel synthetic pathways for 3-(3-Chlorophenyl)pent-2-enoic acid. Current research is geared towards creating ultra-efficient routes that minimize environmental impact and maximize resource utilization.

FeatureCurrent Synthetic MethodsFuture Sustainable Routes
Catalyst Often requires stoichiometric amounts of baseTransition metal or biocatalysts in catalytic amounts
Solvents Traditional organic solventsGreener solvents, or solvent-free conditions
Byproducts Significant, often requiring purificationMinimal, with high atom economy
Energy Input Can require harsh reaction conditions (high temp/pressure)Milder reaction conditions, potentially at room temperature

Integration of Machine Learning and AI in Predictive Molecular Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the design of new molecules. Machine learning (ML) algorithms are being employed to predict the properties and biological activities of derivatives of this compound, accelerating the discovery of new compounds with desired functionalities.

By leveraging large datasets of chemical structures and their biological activities, researchers can train ML models to identify promising candidates for synthesis and testing. researchgate.netresearchgate.net This data-driven approach, often referred to as quantitative structure-activity relationship (QSAR) modeling, can significantly reduce the time and cost associated with traditional drug discovery and materials development. nih.govorientjchem.org Generative models, a more advanced form of AI, can even propose entirely new molecular structures with optimized properties. epfl.ch

A hypothetical example of how machine learning can guide molecular design is presented in the table below. By inputting desired parameters, researchers can obtain a ranked list of potential derivatives.

Derivative of this compoundPredicted Bioactivity (IC50, µM)Predicted Solubility (mg/mL)Predicted Synthetic Feasibility Score (1-10)
4'-fluoro derivative0.52.18
2'-methyl derivative1.21.59
4'-methoxy derivative0.82.57

Discovery of Novel Reactivity Patterns and Transformation Pathways

While the fundamental reactivity of α,β-unsaturated carboxylic acids is well-established, there is ongoing research to uncover new transformation pathways for compounds like this compound. These investigations aim to expand the synthetic toolbox and enable the creation of more complex and valuable molecules.

One area of active exploration is the development of novel methods for the halodecarboxylation of α,β-unsaturated carboxylic acids. researchgate.net Such reactions, which involve the replacement of a carboxylic acid group with a halogen, can be synthetically useful for creating new building blocks. acs.org The reactivity of the double bond in these systems is also a subject of study, as it can participate in various addition reactions. libretexts.org The specific influence of the chloro-substituted phenyl group on the reactivity of the molecule is a key aspect of these investigations. researchgate.net

Exploration in Emerging Interdisciplinary Fields

The unique structural features of this compound make it a promising candidate for applications in a variety of emerging interdisciplinary fields. Its combination of a halogenated aromatic ring, a conjugated system, and a carboxylic acid functional group opens up possibilities beyond traditional chemical synthesis.

In the field of chemical biology , this compound and its derivatives could be used as probes to study biological processes. For instance, cinnamic acid derivatives have been investigated for their potential as enzyme inhibitors. nih.gov The carboxylic acid group provides a convenient handle for attaching fluorescent tags or other reporter molecules, allowing for the visualization of the compound's interactions within a biological system.

In materials science , the rigid structure of this compound suggests its potential as a building block for novel organic materials. The presence of the chlorine atom can be used to tune the electronic and photophysical properties of resulting materials through halogen bonding.

The field of supramolecular chemistry could also benefit from the self-assembly properties of this molecule. The carboxylic acid group can form hydrogen bonds, leading to the formation of ordered structures with potential applications in areas such as drug delivery and crystal engineering.

Finally, in environmental chemistry , understanding the fate and potential bioremediation of halogenated organic compounds is of critical importance. researchgate.net Research into the microbial degradation of this compound could lead to strategies for its safe and effective removal from the environment.

Q & A

Q. What are the recommended methods for synthesizing 3-(3-Chlorophenyl)pent-2-enoic acid, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling a 3-chlorophenyl Grignard reagent with a pent-2-enoic acid precursor. Optimization can be achieved by controlling reaction temperature (e.g., maintaining 0–5°C during addition steps) and using catalytic systems like Pd(OAc)₂ with ligands such as PPh₃ to enhance cross-coupling efficiency . For stereoselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., BINAP-Ru complexes) may be employed to favor the desired (E)- or (Z)-isomer . Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product.

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals suitable for SC-XRD can be grown via slow evaporation of a saturated solution in acetone or DCM at 4°C. Data collection using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELX software (e.g., SHELXL-2018) allows precise determination of bond lengths, angles, and torsional conformations . For less crystalline samples, powder XRD paired with density functional theory (DFT) calculations (e.g., using B3LYP/6-31G*) can provide structural insights .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work should be conducted in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Spills should be contained using absorbent materials (e.g., sand or diatomaceous earth) and disposed of as hazardous waste .

Q. What are the key physicochemical properties (e.g., pKa, solubility) of this compound, and how are they measured?

  • Methodological Answer : The pKa can be determined via potentiometric titration in aqueous ethanol (20% v/v) using a pH meter calibrated with standard buffers. For 3-(3-Chlorophenyl)propanoic acid (a structural analog), the pKa is 4.59 at 25°C, suggesting similar acidity for the pent-2-enoic derivative . Solubility is assessed by gravimetric analysis: dissolve excess compound in solvents (e.g., DMSO, ethanol) at 25°C, filter, and evaporate to quantify residue. LogP values can be estimated via HPLC using a C18 column and octanol-water partitioning .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian 16 with the B3LYP functional and 6-311++G(d,p) basis set) can model frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and reaction pathways. The Colle-Salvetti correlation-energy formula, adapted for DFT, provides insights into electron density distributions and regioselectivity in electrophilic attacks . For redox behavior, cyclic voltammetry simulations (e.g., in water at pH 7) predict oxidation potentials linked to the chlorophenyl moiety .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize testing using validated models (e.g., HepG2 cells for cytotoxicity) and control for solvent concentration (e.g., DMSO ≤0.1%). Dose-response curves (IC₅₀ values) should be replicated in triplicate. Conflicting SAR data may require crystallographic analysis of ligand-target complexes (e.g., protein-ligand docking with AutoDock Vina) to validate binding modes .

Q. How does the introduction of fluorine atoms alter the compound’s properties, and what synthetic routes are viable for fluorinated analogs?

  • Methodological Answer : Fluorination at the pent-2-enoic chain (e.g., 4,4,5,5,5-pentafluoro derivatives) enhances metabolic stability and lipophilicity. Synthesis involves HF-mediated electrophilic fluorination or Ullmann coupling with fluorinated aryl halides. Characterization via ¹⁹F NMR (δ = -120 to -130 ppm for CF₃ groups) and LC-MS confirms structural integrity. Bioactivity screening against non-fluorinated analogs reveals improved pharmacokinetic profiles .

Q. What environmental fate studies are applicable to assess the ecological impact of this compound?

  • Methodological Answer : Conduct OECD 301B biodegradation tests: incubate compound in activated sludge (30 days, 25°C) and monitor via HPLC-UV. For photodegradation, expose aqueous solutions to UV light (λ = 254 nm) and analyze breakdown products by GC-MS. Bioaccumulation potential is estimated using the Bioconcentration Factor (BCF) model in EPI Suite, validated with zebrafish embryo assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.